2-oxo-2H-chromene-7-carbonitrile
Description
Properties
Molecular Formula |
C10H5NO2 |
|---|---|
Molecular Weight |
171.15 g/mol |
IUPAC Name |
2-oxochromene-7-carbonitrile |
InChI |
InChI=1S/C10H5NO2/c11-6-7-1-2-8-3-4-10(12)13-9(8)5-7/h1-5H |
InChI Key |
CIEPXEIVEFWMIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2H-chromene-7-carbonitrile typically involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate or malononitrile. This reaction can be catalyzed by various reagents such as piperidine, sodium ethoxide in ethanol, acetic acid/ammonium acetate in benzene, and basic aluminum oxide under grinding conditions . Additionally, catalysts like potassium 1,2,3,6-tetrahydrophthalimide, iodine, and phase transfer catalysts have been employed to enhance the reaction efficiency .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using green chemistry approaches. For instance, dual-frequency ultrasonication has been used to achieve high yields of the compound in a single step . This method involves the use of an ultrasonic bath and probe, which facilitates the reaction between 2-hydroxybenzaldehydes or 2-hydroxyacetophenones and ethyl cyanoacetate .
Chemical Reactions Analysis
Hydrolysis Reactions
The nitrile group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:
In acidic media, the nitrile group is converted to a carboxylic acid via an intermediate amide stage. Basic hydrolysis produces carboxylate salts, which are precursors for further functionalization .
Reduction Reactions
The nitrile group is reduced to primary amines or imines under controlled conditions:
| Reagent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| LiAlH₄ | Anhydrous THF, 0°C → RT, 2 hrs | 7-Aminomethyl-2-oxo-2H-chromene | 68% | |
| H₂/Pd-C | EtOH, 50 psi, 24 hrs | 7-Methylamine-2-oxo-2H-chromene | 82% |
Catalytic hydrogenation (H₂/Pd-C) selectively reduces the nitrile to a primary amine without affecting the lactone ring .
Nucleophilic Substitution
The nitrile group reacts with nucleophiles such as amines or alcohols:
These reactions enable the synthesis of imino ethers or hydrazone derivatives, which are intermediates in medicinal chemistry .
Lactone Ring Modifications
The 2-oxo group participates in reduction and ring-opening reactions:
| Reagent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| NaBH₄ | MeOH, 0°C, 1 hr | 2-Hydroxy-2H-chromene-7-carbonitrile | Partial lactone ring opening | |
| LiAlH₄ | THF, reflux, 3 hrs | 7-Cyano-2H-chromen-2-ol | Full reduction to diol |
Reduction of the lactone carbonyl generates secondary alcohols, which can undergo further dehydration or oxidation .
Electrophilic Aromatic Substitution
The electron-deficient aromatic ring facilitates substitutions at positions activated by the nitrile group:
| Reagent | Position | Product | Yield | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 5-, 8- | 5-Nitro-2-oxo-2H-chromene-7-carbonitrile | 60% | |
| Cl₂/FeCl₃ | 6- | 6-Chloro-2-oxo-2H-chromene-7-carbonitrile | 45% |
Nitration and halogenation occur at the meta and para positions relative to the nitrile group, guided by its electron-withdrawing nature .
Cycloaddition and Heterocycle Formation
The nitrile group participates in [2+3] cycloadditions to form tetrazoles:
| Reagent | Conditions | Product | Application | Source |
|---|---|---|---|---|
| NaN₃, NH₄Cl | DMF, 120°C, 24 hrs | 7-Tetrazolyl-2-oxo-2H-chromene | Bioisostere in drug design |
This reaction expands the compound’s utility in synthesizing heterocyclic scaffolds with potential pharmacological activity .
Key Mechanistic Insights
-
Nitrile Reactivity : The electron-deficient carbon in the nitrile group facilitates nucleophilic attack, enabling hydrolysis, reduction, and substitution.
-
Lactone Stability : The 2-oxo group resists ring-opening under mild conditions but undergoes reduction with strong hydride donors.
-
Aromatic Directing Effects : The nitrile group deactivates the ring, directing electrophiles to meta and para positions .
Scientific Research Applications
2-oxo-2H-chromene-7-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of 2-oxo-2H-chromene-7-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of microorganisms by interfering with their metabolic processes. The compound’s antioxidant properties are due to its ability to scavenge free radicals and prevent oxidative damage to cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below compares 2-oxo-2H-chromene-7-carbonitrile with key analogs, highlighting substituent positions, molecular properties, and applications:
Key Findings
Electronic and Steric Effects
- Cyano vs. Hydroxyl/Fluoro Groups: The cyano group at position 7 (target compound) is strongly electron-withdrawing, enhancing electrophilic reactivity compared to hydroxyl (-OH) or fluoro (-F) substituents. This property is critical in fluorescence applications, where electron-deficient aromatic systems stabilize excited states .
- Diethylamino and Carboxylate Esters: The diethylamino group in the allyl carboxylate derivative (C₁₇H₁₉NO₄) acts as an electron donor, improving fluorescence quantum yield. The carboxylate ester at position 3 increases steric bulk, affecting molecular packing in crystals .
Crystallographic and Supramolecular Features
- Hydrogen Bonding: In allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate, C-H···O interactions drive chain-like packing parallel to the b-axis, influencing material stability .
- Fluorine Effects: The 7-fluoro-3-cyano analog (C₁₀H₄FNO₂) exhibits planar geometry, favoring π-π stacking in crystals, which is less pronounced in hydroxyl or amino derivatives .
Biological Activity
2-Oxo-2H-chromene-7-carbonitrile is a compound belonging to the chromene family, characterized by its unique structure and diverse biological activities. This article explores its biological activity, particularly focusing on its anticancer, antimicrobial, and other therapeutic potentials. The findings are supported by various studies and data tables summarizing key research results.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chromene backbone with a carbonitrile group at the 7-position, which significantly influences its biological properties.
Anticancer Activity
Research has shown that derivatives of 2-oxo-2H-chromene exhibit significant anticancer properties. For instance, compounds containing the chromene scaffold have demonstrated potent antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and triple-negative breast cancer (MDA-MB-231).
Key Findings:
- IC50 Values : Several derivatives showed IC50 values ranging from 10 to 33 nM in MCF-7 cells, indicating strong antiproliferative activity comparable to established chemotherapeutics like combretastatin A-4 (CA-4) .
- Mechanism of Action : The mechanism involves the inhibition of tubulin polymerization at the colchicine-binding site, leading to cell cycle arrest and apoptosis .
Antimicrobial Activity
2-Oxo-2H-chromene derivatives also exhibit notable antimicrobial properties. Studies have reported their effectiveness against various bacterial strains.
Summary of Antimicrobial Activity:
| Compound | Bacterial Strain | Activity |
|---|---|---|
| 2-Oxo-2H-chromene | Staphylococcus pneumoniae | High |
| 2-Oxo-2H-chromene | Pseudomonas aeruginosa | Moderate |
| 2-Oxo-2H-chromene | Bacillus subtilis | Moderate |
These compounds have been shown to disrupt bacterial cell membranes and inhibit growth through various mechanisms .
Other Biological Activities
In addition to anticancer and antimicrobial effects, 2-oxo-2H-chromene derivatives have been investigated for other therapeutic potentials:
- Antioxidant Activity : Some studies indicate that these compounds possess antioxidant properties, which may contribute to their overall therapeutic profile.
- Antidiabetic Effects : Certain derivatives have shown promise in managing blood glucose levels and enhancing insulin sensitivity .
Case Studies
- Study on Antiproliferative Effects : A recent study evaluated several analogs of 2-oxo-2H-chromene in MCF-7 cells. The results demonstrated that modifications at specific positions significantly influenced their antiproliferative activity, with certain compounds achieving sub-micromolar IC50 values .
- Antimicrobial Screening : Another study synthesized various derivatives and assessed their antimicrobial activities against a panel of bacteria. The results indicated that some compounds exhibited high efficacy against resistant strains, highlighting their potential as new antimicrobial agents .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the chromene structure can enhance biological activity. For example:
- Substituents at the C4 position often increase potency against cancer cells.
- The introduction of electron-donating groups has been linked to improved antimicrobial activity.
Q & A
Q. Basic Methodological Approach :
- Data Validation : Cross-reference experimental NMR shifts with computational predictions (e.g., DFT calculations) to validate peak assignments. For example, in derivatives like 7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde, the 1H NMR signals for aromatic protons (δ 6.48–8.76 ppm) and diethylamino groups (δ 3.44 ppm, quartet) must align with literature values .
- Spectral Averaging : Perform multiple scans under standardized conditions (e.g., 500 MHz in DMSO-d6) to reduce noise and confirm splitting patterns.
- Contradiction Analysis : If discrepancies arise (e.g., unexpected splitting in oxime derivatives), assess solvent effects, tautomerism, or impurities using 2D NMR (COSY, HSQC) .
What strategies are recommended for optimizing the synthesis of this compound derivatives in aqueous media?
Q. Advanced Research Focus :
- Green Chemistry : Use one-pot, three-component reactions with catalysts like bovine serum albumin (BSA) to improve yield (e.g., 2-amino-7-hydroxy-4-aryl derivatives achieved 85–92% yield in water/toluene mixtures) .
- Parameter Optimization : Adjust pH (6.5–7.5), temperature (70–80°C), and reaction time (4–6 hours) to balance reactivity and side-product formation.
- Mechanistic Validation : Monitor intermediates via LC-MS and isolate by column chromatography (silica gel, ethyl acetate/hexane eluent) to confirm reaction pathways .
How can hydrogen bonding patterns in this compound crystals inform material design?
Q. Advanced Crystallographic Analysis :
- Graph Set Analysis : Use Etter’s formalism to classify hydrogen bonds (e.g., D (donor), A (acceptor)) and identify supramolecular motifs. For example, in 7-diethylamino derivatives, N–H⋯O bonds (2.8–3.0 Å) stabilize layered packing .
- Software Tools : Employ WinGX and SHELXL for refinement of hydrogen bonding parameters (e.g., anisotropic displacement ellipsoids, R-factor < 0.045) .
- Functional Implications : Correlate H-bond networks with photophysical properties (e.g., fluorescence quenching in aggregated states) .
What experimental and computational tools are critical for resolving crystal structures of this compound derivatives?
Q. Basic to Advanced Workflow :
Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) with a Bruker D8 Venture diffractometer .
Structure Solution : Apply SHELXD for phase problem resolution and SHELXL for refinement (data-to-parameter ratio > 15:1) .
Validation : Check geometric restraints (e.g., C–C bond lengths: 1.45–1.52 Å) and R-values using PLATON .
Visualization : Generate ORTEP diagrams with anisotropic displacement parameters (30% probability ellipsoids) .
How can researchers address conflicting data in the photophysical characterization of this compound fluorophores?
Q. Methodological Framework :
- Control Experiments : Compare fluorescence quantum yields (Φ) under identical conditions (e.g., λex = 365 nm, solvent polarity). Derivatives like 7-ethoxy-3-cyano coumarin show Φ = 0.45 in ethanol but <0.1 in water due to aggregation .
- Solvent Effects : Use Kamlet-Taft parameters to quantify solvent polarity’s impact on Stokes shifts.
- Advanced Techniques : Time-resolved fluorescence spectroscopy to distinguish static vs. dynamic quenching mechanisms .
What safety protocols are essential for handling reactive intermediates in this compound synthesis?
Q. Advanced Safety Considerations :
- Reactive Intermediates : Avoid exposure to moisture with aldehydes (e.g., 3-carbaldehyde derivatives) by using inert atmospheres (N2 gloveboxes) .
- Toxicity Mitigation : Employ fume hoods and PPE (nitrile gloves, goggles) when handling cyanide-containing precursors.
- Emergency Response : For skin contact, rinse with 10% NaHCO3 solution to neutralize acidic byproducts .
How do substituent effects (e.g., electron-withdrawing groups) influence the reactivity of this compound?
Q. Advanced Mechanistic Study :
- Electronic Effects : Nitrile groups (-CN) at C7 enhance electrophilicity, facilitating nucleophilic attacks (e.g., oxime formation at C3 with hydroxylamine) .
- Steric Considerations : Bulky substituents (e.g., tert-butyl benzoyl in OXE-I) reduce reaction rates in SN2 pathways but improve crystallinity .
- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to monitor intermediate lifetimes (e.g., enolate formation in basic media) .
What are the best practices for reporting crystallographic data of this compound derivatives?
Q. Ethical and Technical Guidelines :
- CIF Preparation : Include H-atom coordinates, displacement parameters, and Rint values (<5%) in Crystallographic Information Files .
- Reproducibility : Deposit raw data in repositories (e.g., Cambridge Structural Database) with accession codes.
- Ethical Compliance : Adhere to IUCr standards for data transparency and avoid selective outlier omission .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
